Phenylbutazone
Overview
Description
Phenylbutazone is a synthetic, nonsteroidal anti-inflammatory drug (NSAID) that was initially introduced in the early 1950s for the treatment of arthritis and other inflammatory musculoskeletal disorders . It is known for its anti-inflammatory, antipyretic, and analgesic properties . Although it is no longer approved for human use in many countries due to severe adverse effects, it remains widely used in veterinary medicine, particularly for horses .
Mechanism of Action
Target of Action
Phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID), primarily targets prostaglandin H synthase and prostacyclin synthase . These enzymes play a crucial role in the production of prostaglandins and prostacyclin, which are involved in inflammation and pain signaling .
Mode of Action
This compound interacts with its targets by binding to and inactivating prostaglandin H synthase and prostacyclin synthase through peroxide (H2O2) mediated deactivation . This interaction leads to a reduced production of prostaglandin and prostacyclin, resulting in decreased inflammation of the surrounding tissues .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway. By inactivating the enzymes involved in this pathway, this compound reduces the production of prostaglandin H and prostacyclin . These compounds act on various cells, such as vascular smooth muscle cells causing constriction or dilation, on platelets causing aggregation or disaggregation, and on spinal neurons causing pain .
Pharmacokinetics
This compound is characterized by a very slow clearance, extensive metabolism, long terminal half-life, and a very high degree of binding (98–99%) to plasma proteins, principally albumin . It is almost completely absorbed after oral administration . This compound is eliminated by metabolism, with only 1% being excreted unchanged in the urine .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandin and prostacyclin, this compound reduces the inflammatory response in the body . This results in alleviation of pain and inflammation associated with conditions such as backache and ankylosing spondylitis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s metabolism and clearance can vary significantly between species due to differences in physiology . Furthermore, the drug’s effectiveness can be influenced by the type of condition being treated, the dosage administered, and the individual’s genetic factors .
Biochemical Analysis
Biochemical Properties
Phenylbutazone interacts with enzymes such as prostaglandin H synthase and prostacyclin synthase . It binds to these enzymes and inactivates them through peroxide (H2O2) mediated deactivation . This interaction reduces the production of prostaglandin, leading to reduced inflammation .
Cellular Effects
This compound has a significant impact on various types of cells. It reduces the production of prostaglandin H and prostacyclin, which act on a variety of cells such as vascular smooth muscle cells causing constriction or dilation, on platelets causing aggregation or disaggregation, and on spinal neurons causing pain . This reduction in prostaglandin production leads to reduced inflammation of the surrounding tissues .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by binding to and inactivating prostaglandin H synthase and prostacyclin synthase . This binding interaction is mediated by peroxide (H2O2), leading to the deactivation of these enzymes . The result is a reduced production of prostaglandin, which in turn leads to reduced inflammation .
Temporal Effects in Laboratory Settings
Over time, this compound can cause severe gastrointestinal bleeding when used frequently . It can also result in other adverse reactions such as nausea, vomiting, heartburn, diarrhea, and stomach pain .
Dosage Effects in Animal Models
In animals, particularly horses, this compound is used for pain relief from infections and musculoskeletal disorders . At high doses, or in sensitive animals, there is a risk of stomach problems (gastritis or stomach inflammation), stomach ulcers, and intestinal erosions .
Metabolic Pathways
This compound is involved in the metabolism of arachidonic acid (AA). It inhibits the biosynthesis of prostaglandins by inhibiting cyclooxygenase (COX) . This inhibition reduces the production of prostaglandin, leading to reduced inflammation .
Transport and Distribution
This compound is well absorbed after oral administration . Its distribution from plasma to interstitial and transcellular fluids is limited due to its high binding to plasma proteins, principally albumin .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the cytoplasm where it interacts with enzymes involved in the production of prostaglandins .
Preparation Methods
Phenylbutazone is synthesized through a multi-step chemical process. The primary synthetic route involves the condensation of hydrazine with ethyl acetoacetate to form pyrazolone, which is then alkylated with butyl bromide to yield this compound . The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods often involve large-scale batch reactors and stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Phenylbutazone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction of this compound can yield hydrazine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the butyl group.
The major products formed from these reactions include hydroxylated and alkylated derivatives, which can exhibit different pharmacological properties .
Scientific Research Applications
Phenylbutazone has been extensively studied for its applications in various fields:
Comparison with Similar Compounds
Phenylbutazone is often compared with other NSAIDs, such as:
Oxyphenbutazone: A metabolite of this compound with similar anti-inflammatory properties but a higher risk of adverse effects.
Indomethacin: Another NSAID with potent anti-inflammatory effects but a different mechanism of action, primarily inhibiting COX-1.
Ibuprofen: A widely used NSAID with a safer profile for human use, inhibiting both COX-1 and COX-2.
This compound is unique in its strong anti-inflammatory effects and its specific use in veterinary medicine, particularly for horses .
Properties
IUPAC Name |
4-butyl-1,2-diphenylpyrazolidine-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMDGNCVAMGZFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
Record name | PHENYLBUTAZONE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021136 | |
Record name | 4-Butyl-1,2-diphenyl-3,5-Pyrazolidinedione | |
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Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenylbutazone appears as odorless white or off-white crystalline powder. Tasteless at first, but slightly bitter aftertaste. pH (aqueous solution) 8.2. (NTP, 1992), Solid | |
Record name | PHENYLBUTAZONE | |
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Record name | Phenylbutazone | |
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Solubility |
>46.3 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 74.3 °F (NTP, 1992), Freely soluble in acetone, ether, and ethyl acetate, 1 G IN ABOUT 20 ML ALCOHOL, Solubility in water at 22.5 °C: 0.7 mg/mL (also 2.2 mg/mL), In water, 34 mg/L at 25 °C, 1.44e-01 g/L | |
Record name | SID56436656 | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | PHENYLBUTAZONE | |
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Record name | Phenylbutazone | |
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Record name | Phenylbutazone | |
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Mechanism of Action |
Phenylbutazone binds to and inactivates prostaglandin H synthase and prostacyclin synthase through peroxide (H2O2) mediated deactivation. The reduced production of prostaglandin leads to reduced inflammation of the surrounding tissues., The drug exhibits anti-inflammatory, analgesic, antipyretic, and mild uricosuric activity. The exact mechanisms have not been clearly established, but many of the actions appear to be associated principally with the inhibition of prostaglandin synthesis. Many nonsteriodal anti- inflammatory agents inhibit the synthesis of prostaglandins in body tissues by inhibiting cyclooxygenase, an enzyme that catalyzes the formation of prostaglandin precursors (endoperoxides) from arachidonic acid., Nonsteroidal anti-inflammatory drugs probably act by inhibiting prostaglandin synthesis. Prostaglandins prostaglandins are believed to cause vasodilaton, increased vascular permeability, and increased sensitivity of nerve endings to other inflammatory mediators. By reversibly inhibiting the enzyme cyclooxygenase, nonsteroidal anti-inflammatory drugs block the conversion of the arachidonic acid found in cell membrane phospholipids into varius prostaglandins (E2,F2,D2, thromboxane A2). Since prostaglandins appear to maintain the gastric mucosal barrier nonsteroidal anti-inflammatory drugs inhibition of prostaglandins synthesis may be the cause of the gastritis, peptic ulcerations, and gastrointestinal bleeding observed with nonsteroidal anti-inflammatory drugs. Nonsteroidal anti-inflammatory drugs cause sodium retention, especially in patients with underlying sodium-retaining states such as congestive heart failure. Although the mechanism is not entirely clear, the inhibition of prostaglandins synthesis plays a leading role. These compounds redistribute renal blood flow away from the superficial cortical glomeruli to the juxtamedullary glomeruli, which have a greater capacity to absorb sodium. Stress intensifies the effect of prostaglandins. /Nonsteroidal anti-inflammatory drugs/, Phenylbutazone exists in solution in three forms--a diketo, an enol, and a mesomeric anion form. In solution, it exists primarily in the diketo form, and conversion between the forms is slow. These transformations probably contribute to its chemical instability and the ability of the cyclooxygenase system to generate the 4-hydroxphenylbutazone metabolite by a peroxide-dependent cooxygenation reaction. This reaction has been shown to produce reactive intermediates capable of inactivating prostacyclin synthase and prostaglandin H synthase, which may account for phenylbutazone's anti-inflammatory activity., Mechanism of anti-inflammatory effects of phenylbutazone is not known. ... Inhibits biosynthesis of prostaglandins, uncouples oxidative phosphorylation, and inhibits ATP-dependent biosynthesis of mucopolysaccharide sulfates in cartilage. | |
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Color/Form |
Crystals from ethanol, White or very-light-yellow powder | |
CAS No. |
50-33-9 | |
Record name | PHENYLBUTAZONE | |
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Record name | 3,5-Pyrazolidinedione, 4-butyl-1,2-diphenyl- | |
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Melting Point |
219 to 225 °F (NTP, 1992), 105 °C, MP: 140-141 °C (solidifies and remelts at approximately 180 °C) /Phenylbutazone piperazine salt/ | |
Record name | PHENYLBUTAZONE | |
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